molecular formula C10H10N2 B6240094 3-(5-methyl-1H-pyrrol-2-yl)pyridine CAS No. 180723-86-8

3-(5-methyl-1H-pyrrol-2-yl)pyridine

Cat. No. B6240094
CAS RN: 180723-86-8
M. Wt: 158.2
InChI Key:
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Description

3-(5-methyl-1H-pyrrol-2-yl)pyridine, also known as 5-methylpyrrole-2-carboxylic acid, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, odorless, crystalline solid with a molecular weight of 122.14 g/mol. It is soluble in water, ethanol, and ether. It has a melting point of 129-131°C and a boiling point of 300°C. It is a common building block for many pharmaceuticals and fine chemicals.

Scientific Research Applications

3-(5-methyl-1H-pyrrol-2-yl)pyridine has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of a variety of bioactive compounds, such as antifungal agents and anti-inflammatory agents. It has also been used as a starting material in the synthesis of heterocyclic compounds, such as 1,2,3-triazole, 1,2,4-triazole, and 1,3,4-triazole. Furthermore, it has been used as a starting material in the synthesis of a variety of other compounds, such as pyrazoles, imidazoles, and pyridines.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-pyrrol-2-yl)pyridine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of certain compounds, such as fatty acids and sterols. It is also believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds, such as amino acids and nucleotides. Furthermore, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, such as antibiotics and antifungal agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-methyl-1H-pyrrol-2-yl)pyridine are not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of certain compounds, such as fatty acids and sterols. It is also believed to act as an inhibitor of enzymes involved in the metabolism of certain compounds, such as amino acids and nucleotides. Furthermore, it is believed to act as an inhibitor of enzymes involved in the metabolism of certain drugs, such as antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-methyl-1H-pyrrol-2-yl)pyridine in laboratory experiments include its availability, low cost, and low toxicity. Furthermore, it is relatively easy to synthesize and can be used in a wide range of scientific research applications.
The main limitation of using 3-(5-methyl-1H-pyrrol-2-yl)pyridine in laboratory experiments is its relatively low solubility in water. Furthermore, it is not very stable in the presence of light and heat and may degrade in the presence of certain compounds.

Future Directions

The future directions for research on 3-(5-methyl-1H-pyrrol-2-yl)pyridine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Furthermore, research should be conducted to develop more efficient and cost-effective methods of synthesis. Additionally, research should be conducted to explore the potential use of 3-(5-methyl-1H-pyrrol-2-yl)pyridine in the synthesis of other compounds, such as pyrazoles, imidazoles, and pyridines. Finally, research should be conducted to explore the potential use of 3-(5-methyl-1H-pyrrol-2-yl)pyridine as a starting material in the synthesis of bioactive compounds, such as antifungal agents and anti-inflammatory agents.

Synthesis Methods

3-(5-methyl-1H-pyrrol-2-yl)pyridine can be synthesized by several methods. The most common method is the condensation of 2-pyrrolidinecarboxylic acid and formaldehyde in the presence of an acid catalyst. This reaction yields the desired product in good yields and is often used in the laboratory. Other methods include the reaction of formaldehyde with 2-methylpyrrole-2-carboxylic acid in the presence of an acid catalyst, the reaction of formaldehyde with 2-methylpyrrole-2-carboxylic acid in the presence of a base catalyst, and the reaction of pyrrole-2-carboxylic acid with formaldehyde in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-methyl-1H-pyrrol-2-yl)pyridine involves the reaction of 2-acetyl-5-methylpyrrole with 2-bromopyridine in the presence of a base to form the desired product.", "Starting Materials": [ "2-acetyl-5-methylpyrrole", "2-bromopyridine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-5-methylpyrrole and base in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add 2-bromopyridine to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-(5-methyl-1H-pyrrol-2-yl)pyridine" ] }

CAS RN

180723-86-8

Product Name

3-(5-methyl-1H-pyrrol-2-yl)pyridine

Molecular Formula

C10H10N2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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